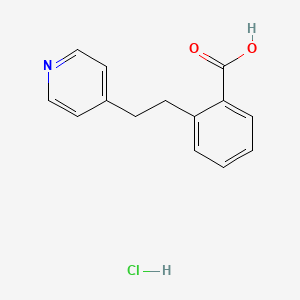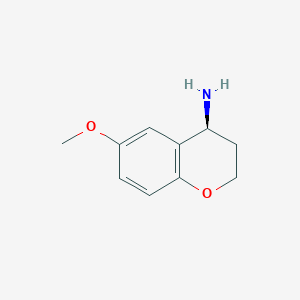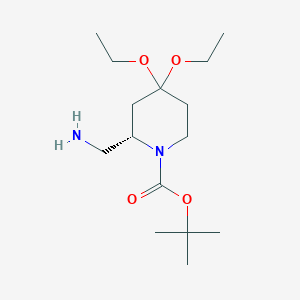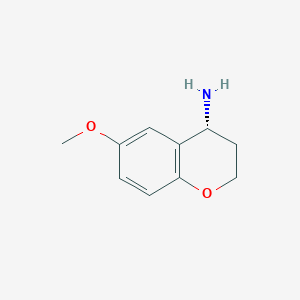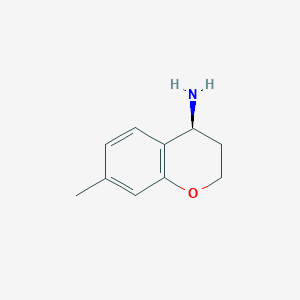
2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid
Übersicht
Beschreibung
2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid, also known as 2-QT, is an organic compound with a molecular formula of C10H8N2O2S. It is a colorless crystalline solid that is insoluble in water and soluble in organic solvents. 2-QT is a versatile molecule that has a variety of applications in the field of organic synthesis and scientific research.
Wirkmechanismus
Target of Action
The primary target of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
The compound interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity. Molecular docking studies have shown that the compound has a lower binding energy with the proteins in this pathway , suggesting a strong interaction and potential inhibitory effect.
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by this compound . This pathway is involved in cell cycle progression, protein synthesis, and cell survival. By interacting with this pathway, the compound can potentially influence these cellular processes.
Result of Action
The compound’s action on the PI3K/AKT/mTOR pathway could lead to inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . This could result in a decrease in tumor growth and potentially contribute to anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid is a useful molecule for laboratory experiments due to its availability, low cost, and lack of toxicity. Additionally, the molecule is easy to handle and store, making it suitable for use in a variety of laboratory settings. However, there are some limitations to using 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid in laboratory experiments. For example, the molecule is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, the molecule can be difficult to purify due to its tendency to form insoluble complexes with transition metals.
Zukünftige Richtungen
Future research on 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid could focus on its potential applications in medicine and drug development. For example, the molecule could be studied for its potential ability to act as an anti-cancer agent or to treat other diseases. Additionally, 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid could be studied for its potential use in the development of new materials, such as polymers and nanomaterials. Finally, further research could be conducted on the biochemical and physiological effects of the molecule, such as its ability to reduce cholesterol levels and its anti-inflammatory and anti-oxidant properties.
Wissenschaftliche Forschungsanwendungen
2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid is a useful molecule for scientific research due to its ability to act as a chelating agent. It is used in the synthesis of transition metal complexes, which are important for a variety of applications in catalysis, materials science, and biochemistry. Additionally, 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid has been used for the synthesis of a variety of heterocycles, such as thiazolines and thiazolones, which are used as intermediates in organic synthesis.
Eigenschaften
IUPAC Name |
2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-12(18)11-7-19-13(16-11)15-10-5-1-4-9-8(10)3-2-6-14-9/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPYDLLSSUPBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



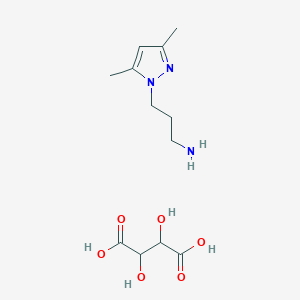

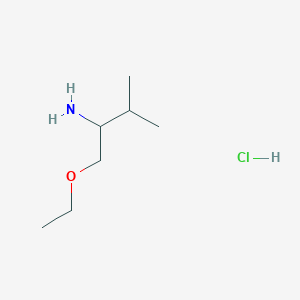
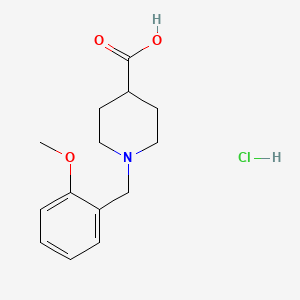

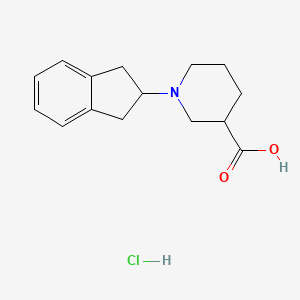
![2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride](/img/structure/B1388332.png)
